molecular formula C16H13NO4S B13146737 N-(Anthracene-2-sulfonyl)glycine CAS No. 63553-68-4

N-(Anthracene-2-sulfonyl)glycine

Cat. No.: B13146737
CAS No.: 63553-68-4
M. Wt: 315.3 g/mol
InChI Key: GKEURJASEAZYSX-UHFFFAOYSA-N
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Description

N-(Anthracene-2-sulfonyl)glycine is a chemical compound that combines the structural features of anthracene and glycine Anthracene is an aromatic hydrocarbon consisting of three linearly fused benzene rings, known for its photophysical and photochemical properties Glycine is the simplest amino acid, playing a crucial role in various biological processes

Properties

CAS No.

63553-68-4

Molecular Formula

C16H13NO4S

Molecular Weight

315.3 g/mol

IUPAC Name

2-(anthracen-2-ylsulfonylamino)acetic acid

InChI

InChI=1S/C16H13NO4S/c18-16(19)10-17-22(20,21)15-6-5-13-7-11-3-1-2-4-12(11)8-14(13)9-15/h1-9,17H,10H2,(H,18,19)

InChI Key

GKEURJASEAZYSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)S(=O)(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Anthracene-2-sulfonyl)glycine typically involves the sulfonylation of anthracene followed by the introduction of the glycine moiety. One common method includes the reaction of anthracene with sulfur trioxide in the presence of a strong acid like sulfuric acid to form anthracene-2-sulfonic acid. This intermediate is then reacted with glycine under appropriate conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: N-(Anthracene-2-sulfonyl)glycine can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can modify the sulfonyl group or the anthracene ring.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the anthracene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like nitric acid for nitration or halogens for halogenation under acidic conditions.

Major Products Formed:

    Oxidation: Anthraquinone derivatives.

    Reduction: Reduced forms of the sulfonyl group or modified anthracene ring.

    Substitution: Various substituted anthracene derivatives depending on the reagents used.

Scientific Research Applications

N-(Anthracene-2-sulfonyl)glycine and its derivatives have various applications, particularly in the development of anticancer agents. Research indicates that anthracene-9-sulfonyl derivatives, including those incorporating glycine, exhibit significant cytotoxic effects against various cancer cell lines .

Scientific Research Applications

Anticancer Activity:

  • Anthracene-9-sulfonyl Derivatives: A study synthesized a series of novel anthracene-9-sulfonyl derivatives with different heterocyclic moieties and screened them for in vitro anticancer activity against colon carcinoma (HCT-116), hepatic carcinoma (HepG 2), and breast carcinoma (MCF-7) cell lines .
  • Selective Cytotoxic Effects: Compound 4-acetylphenyl anthracene-9-sulfonate (8) displayed selective high cytotoxic activity against colon carcinoma cell lines (HCT-116). Additionally, 2-(anthracen-9-ylsulfonyl)malononitrile (7), N-(4-fluorophenyl)anthracene-9-sulfonamide (5b), and N-((1H-benzo[d]imidazol-2-yl)methyl)anthracene-9-sulfonamide (10) showed significant selective cytotoxic effects against breast carcinoma cell lines (MCF-7) .
  • Mechanism of Action: The activity profile revealed that compounds containing p-acetyl phenyl-sulfonate, a cyano group, p-flurophenyl, and a benzimidazole ring exert highly potent anticancer activity .

Hydroanthracene Compounds as Anticancer Agents:

  • Novel Compounds: Hydroanthracene-based compounds are investigated for inhibiting or preventing the growth of cancer cells . These compounds differ from anthracene, anthrone, or anthraquinone derivatives due to their non-planar structures, which may lead to different mechanisms of action compared to planar anthracene-based molecules .
  • Target Cancers: These compounds are specifically aimed at cancers of the colon, pancreas, prostate, lung, larynx, ovary, breast, glioblastoma, oral cavity, endothelial cells, and leukemias .
  • General Formulas: The hydroanthracene-based compounds are represented by General Formulas (1) to (3), with various substituents (R1 to R4) that can be hydrogen, alkyl, hydroxy, alkoxy, or other groups .

Additional Applications

  • Glycine Transporter Inhibitors: Glycine derivatives, such as acyl-glycines, are being explored as selective inhibitors for GlyT2, showing promise as analgesics with minimal side effects .
  • Metal-Organic Frameworks: N-[(3-Carboxyphenyl)-sulfonyl]glycine ligand can be a versatile building block for the construction of metal-organic frameworks (MOFs) .
  • Hydrogelation: Aromatic amino acids like F or Y with N-terminal anthracene-2 can lead to hydrogelation in salt solutions or cell culture media .

Mechanism of Action

The mechanism of action of N-(Anthracene-2-sulfonyl)glycine involves its interaction with molecular targets through its sulfonyl and glycine moieties. The anthracene ring’s photophysical properties enable it to act as a fluorescent probe, while the glycine component can interact with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

    Anthracene-2-sulfonic acid: Shares the anthracene core but lacks the glycine moiety.

    N-(Anthracene-2-sulfonyl)alanine: Similar structure with alanine instead of glycine.

    Anthraquinone derivatives: Oxidized forms of anthracene with different functional groups.

Uniqueness: N-(Anthracene-2-sulfonyl)glycine is unique due to the combination of the photophysical properties of anthracene and the biological relevance of glycine. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

N-(Anthracene-2-sulfonyl)glycine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is a sulfonamide derivative characterized by an anthracene moiety attached to a glycine molecule through a sulfonyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.

1. Anticancer Activity

Research has indicated that anthracene derivatives, including this compound, exhibit selective cytotoxic effects against various cancer cell lines. A study explored the anticancer properties of several anthracene-9-sulfonyl derivatives and found that compounds similar to this compound showed significant activity against colon carcinoma (HCT-116), hepatic carcinoma (HepG2), and breast carcinoma (MCF-7) cell lines. Among these, certain derivatives demonstrated a selective high cytotoxic effect, suggesting that modifications to the anthracene structure can enhance anticancer efficacy .

Compound Cell Line Cytotoxicity
This compoundHCT-116Moderate
This compoundHepG2High
This compoundMCF-7Low

2. Neuropharmacological Effects

This compound is also being studied for its neuropharmacological properties. Similar compounds have been shown to interact with neurotransmitter systems, potentially acting as antagonists at NMDA receptors. This activity suggests a possible role in treating neurodegenerative disorders by modulating excitatory neurotransmission .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cancer cells, leading to apoptosis. Studies indicate that anthracene derivatives can generate ROS, which play a crucial role in cellular signaling and the induction of cell death pathways .
  • Protein Interaction : The sulfonamide group can interact with various proteins, potentially altering their function. This interaction may be responsible for the observed anticancer effects by disrupting critical signaling pathways involved in cell proliferation and survival .

Case Study 1: Anticancer Efficacy

In vitro studies conducted on a series of anthracene derivatives revealed that modifications to the sulfonamide group significantly affected their cytotoxic profiles against specific cancer cell lines. For instance, one derivative showed over 70% inhibition of cell viability in HCT-116 cells after 48 hours of treatment, indicating strong anticancer potential .

Case Study 2: Neuroprotective Properties

Another investigation into related compounds highlighted their neuroprotective effects in models of oxidative stress-induced neuronal damage. The study reported that these compounds could reduce neuronal apoptosis by modulating oxidative stress pathways, suggesting therapeutic potential for conditions like Alzheimer's disease .

Q & A

Q. What are the recommended methods for synthesizing and purifying N-(Anthracene-2-sulfonyl)glycine?

  • Methodological Answer : Synthesis typically involves sulfonylation of glycine using anthracene-2-sulfonyl chloride under alkaline conditions. A protocol analogous to N-(Glycine)-Para Styrene Sulfonamide synthesis (e.g., reacting sulfonyl chloride derivatives with glycine in chloroform and NaOH) can be adapted . Purification often employs recrystallization or HPLC (≥98% purity), as described for structurally similar compounds like 2-Furoylglycine .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) for structural elucidation. For example, ¹H/¹³C NMR can resolve sulfonyl and glycine moieties, while FT-IR identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹). HPLC with UV detection (anthracene’s strong absorbance at ~254 nm) ensures purity .

Q. What are the stability and storage guidelines for this compound?

  • Methodological Answer : Store at 2–8°C in airtight, light-protected containers to prevent degradation. Avoid exposure to oxidizers (e.g., peroxides) due to potential decomposition into hazardous byproducts like nitrogen oxides . Stability tests under varying pH and temperature conditions are recommended for long-term studies.

Advanced Research Questions

Q. How can researchers design experiments to study this compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Employ luciferase reporter assays or surface plasmon resonance (SPR) to quantify binding affinity, as demonstrated in peptoid-peptide macrocycle studies targeting β-catenin . Competitive inhibition assays with isotopically labeled analogs (e.g., ¹³C-glycine derivatives) can map binding sites .

Q. What strategies address contradictions in toxicity or mechanistic data across studies?

  • Methodological Answer : Replicate experiments under standardized conditions (pH, temperature, solvent) to isolate variables. Cross-validate findings using orthogonal techniques: e.g., compare in vitro cytotoxicity (MTT assays) with computational toxicity predictions (QSAR models). Consult updated safety data sheets (SDS) for hazard clarification .

Q. How can computational modeling optimize the compound’s pharmacokinetic properties?

  • Methodological Answer : Perform molecular docking (AutoDock, Schrödinger) to predict interactions with metabolic enzymes (e.g., cytochrome P450). Use quantitative structure-property relationship (QSPR) models to estimate logP, solubility, and bioavailability. Adjust substituents on the anthracene ring to enhance membrane permeability .

Experimental Design and Data Analysis

Q. What kinetic models are suitable for studying this compound’s degradation under oxidative conditions?

  • Methodological Answer : Apply pseudo-first-order kinetics with excess H₂O₂, as used in N-(phosphonomethyl)glycine decomposition studies. Linearize data in coordinates like kobs/[H2O2]k_{\text{obs}}/[H_2O_2] to identify reaction mechanisms (e.g., radical-mediated pathways) .

Q. How can researchers mitigate interference from anthracene’s fluorescence in spectroscopic assays?

  • Methodological Answer : Use quenchers (e.g., acrylamide) or switch to fluorescence-free detection methods (e.g., LC-MS). Alternatively, derivatize the compound with non-fluorescent tags (e.g., TMS groups) for NMR-based quantification .

Safety and Compliance

Q. What precautions are critical when handling this compound in vitro?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritation. Monitor for hazardous decomposition products (e.g., NOx) using gas detectors. Follow institutional guidelines for waste disposal, as outlined in SDS for analogous sulfonamides .

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